molecular formula C6H10O3 B3028778 2-Methoxyethyl acrylate CAS No. 32171-39-4

2-Methoxyethyl acrylate

Cat. No. B3028778
Key on ui cas rn: 32171-39-4
M. Wt: 130.14 g/mol
InChI Key: HFCUBKYHMMPGBY-UHFFFAOYSA-N
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Patent
US09372136B2

Procedure details

Polymethoxyethyl acrylate having a constitutional unit of the above formula (1) in which R1 is hydrogen, R2 is a methyl group and m is 1 was synthesized. Specifically, 15 g of methoxyethyl acrylate was polymerized in 60 g of 1,4-dioxane at 75° C. for 10 hours with nitrogen bubbling by using azobisisobutyronitrile (0.1% by mass) as an initiator. After the polymerization was completed, the resultant was added dropwise to n-hexane to form a precipitate, and thus the product was isolated. The product was dissolved in tetrahydrofuran, the resulting solution was purified with n-hexane twice, and the resultant was dried under reduced pressure for a whole day and night. Thus, a clear and colorless polymer with high viscosity was obtained. The yield rate was 76%. As a result of analysis of the thus obtained polymer by gel permeation chromatography (GPC), the polymer was found to have a number average molecular weight of 15,000 and a molecular weight distribution (Mw/Mn) of 3.4.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]([O-:5])(=[O:4])[CH:2]=[CH2:3].[H][H].N(C(C)(C)C#N)=NC(C)(C)C#N.CCCCCC.[O:26]1[CH2:31]CO[CH2:28][CH2:27]1>O1CCCC1>[C:1]([O:5][CH2:28][CH2:27][O:26][CH3:31])(=[O:4])[CH:2]=[CH2:3]

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)[O-]
Step Three
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was synthesized
CUSTOM
Type
CUSTOM
Details
to form a precipitate
CUSTOM
Type
CUSTOM
Details
thus the product was isolated
CUSTOM
Type
CUSTOM
Details
the resulting solution was purified with n-hexane twice
CUSTOM
Type
CUSTOM
Details
the resultant was dried under reduced pressure for a whole day and night
CUSTOM
Type
CUSTOM
Details
Thus, a clear and colorless polymer with high viscosity was obtained
CUSTOM
Type
CUSTOM
Details
As a result of analysis of the thus obtained polymer by gel permeation chromatography (GPC)

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)OCCOC
Measurements
Type Value Analysis
AMOUNT: MASS 15 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09372136B2

Procedure details

Polymethoxyethyl acrylate having a constitutional unit of the above formula (1) in which R1 is hydrogen, R2 is a methyl group and m is 1 was synthesized. Specifically, 15 g of methoxyethyl acrylate was polymerized in 60 g of 1,4-dioxane at 75° C. for 10 hours with nitrogen bubbling by using azobisisobutyronitrile (0.1% by mass) as an initiator. After the polymerization was completed, the resultant was added dropwise to n-hexane to form a precipitate, and thus the product was isolated. The product was dissolved in tetrahydrofuran, the resulting solution was purified with n-hexane twice, and the resultant was dried under reduced pressure for a whole day and night. Thus, a clear and colorless polymer with high viscosity was obtained. The yield rate was 76%. As a result of analysis of the thus obtained polymer by gel permeation chromatography (GPC), the polymer was found to have a number average molecular weight of 15,000 and a molecular weight distribution (Mw/Mn) of 3.4.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]([O-:5])(=[O:4])[CH:2]=[CH2:3].[H][H].N(C(C)(C)C#N)=NC(C)(C)C#N.CCCCCC.[O:26]1[CH2:31]CO[CH2:28][CH2:27]1>O1CCCC1>[C:1]([O:5][CH2:28][CH2:27][O:26][CH3:31])(=[O:4])[CH:2]=[CH2:3]

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)[O-]
Step Three
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was synthesized
CUSTOM
Type
CUSTOM
Details
to form a precipitate
CUSTOM
Type
CUSTOM
Details
thus the product was isolated
CUSTOM
Type
CUSTOM
Details
the resulting solution was purified with n-hexane twice
CUSTOM
Type
CUSTOM
Details
the resultant was dried under reduced pressure for a whole day and night
CUSTOM
Type
CUSTOM
Details
Thus, a clear and colorless polymer with high viscosity was obtained
CUSTOM
Type
CUSTOM
Details
As a result of analysis of the thus obtained polymer by gel permeation chromatography (GPC)

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)OCCOC
Measurements
Type Value Analysis
AMOUNT: MASS 15 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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